molecular formula C18H18N4OS B5087851 N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5087851
M. Wt: 338.4 g/mol
InChI Key: KKYACYSDGDULDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, also known as PTU, is a chemical compound with potential applications in scientific research. It belongs to the class of thiadiazole derivatives and has been studied for its biochemical and physiological effects.

Mechanism of Action

N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea's mechanism of action involves the inhibition of thyroid peroxidase and tyrosinase. By inhibiting these enzymes, this compound can affect the synthesis of thyroid hormones and the production of melanin. This inhibition can lead to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects depend on its mechanism of action. Inhibition of thyroid peroxidase can lead to decreased production of thyroid hormones, which can affect metabolism, growth, and development. Inhibition of tyrosinase can lead to decreased production of melanin, which can affect skin pigmentation and protection from UV radiation.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments, including its ability to inhibit thyroid peroxidase and tyrosinase. This inhibition can be useful in studying thyroid function, thyroid disorders, and cancer. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea research, including:
1. Studying its potential use in the treatment of thyroid disorders, such as hyperthyroidism and thyroid cancer.
2. Investigating its potential use in the treatment of melanoma and other types of cancer.
3. Developing new derivatives of this compound with improved efficacy and safety profiles.
4. Studying its potential use in other areas of research, such as neuroscience and immunology.
5. Investigating its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's ability to inhibit thyroid peroxidase and tyrosinase makes it a promising compound for further research.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 4-methylphenyl isocyanate with 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 173-175°C.

Scientific Research Applications

N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of thyroid peroxidase, an enzyme that is involved in the synthesis of thyroid hormones. This inhibition can be useful in studying thyroid function and in the treatment of thyroid disorders.
This compound has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of certain cancer cells, including breast cancer cells and melanoma cells. This inhibition is thought to be due to this compound's ability to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-8-10-15(11-9-12)19-17(23)20-18-22-21-16(24-18)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYACYSDGDULDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.